molecular formula C5H7BrN2O B042341 2-(4-bromo-1H-pyrazol-1-yl)ethanol CAS No. 214614-81-0

2-(4-bromo-1H-pyrazol-1-yl)ethanol

Cat. No. B042341
Key on ui cas rn: 214614-81-0
M. Wt: 191.03 g/mol
InChI Key: REUWXYIZJBMWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07071201B2

Procedure details

1-(2-Benzyloxyethyl)-4-bromopyrazole (1.078 g) was dissolved in ethanol (20 ml). After adding conc. hydrochloric acid (15 ml), the resultant mixture was stirred at 80° C. for 10 hr. After allowing to cool, it was concentrated under reduced pressure followed by the addition of a saturated aqueous solution of sodium bicarbonate. Then the resultant mixture was extracted with ethyl acetate and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (525 mg) as a colorless oil (yield: 71%).
Quantity
1.078 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][N:11]1[CH:15]=[C:14]([Br:16])[CH:13]=[N:12]1)C1C=CC=CC=1.Cl>C(O)C>[OH:8][CH2:9][CH2:10][N:11]1[CH:15]=[C:14]([Br:16])[CH:13]=[N:12]1

Inputs

Step One
Name
Quantity
1.078 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCN1N=CC(=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by the addition of a saturated aqueous solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
Then the resultant mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCN1N=CC(=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.